molecular formula C23H22N2O3S B2918158 3-(4-methoxyphenyl)-5-phenyl-1-tosyl-4,5-dihydro-1H-pyrazole CAS No. 362490-90-2

3-(4-methoxyphenyl)-5-phenyl-1-tosyl-4,5-dihydro-1H-pyrazole

Cat. No. B2918158
CAS RN: 362490-90-2
M. Wt: 406.5
InChI Key: UJNILVYYMGPEKJ-UHFFFAOYSA-N
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Description

The compound “3-(4-methoxyphenyl)-5-phenyl-1-tosyl-4,5-dihydro-1H-pyrazole” is a pyrazole derivative. Pyrazoles are a class of organic compounds with a five-membered aromatic ring containing three carbon atoms and two adjacent nitrogen atoms . The presence of the methoxyphenyl, phenyl, and tosyl groups suggest that this compound could have interesting chemical properties and potential applications in various fields.


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Unfortunately, without more specific information or experimental data, it’s difficult to provide a detailed analysis of its structure .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present in its structure. For example, the pyrazole ring might participate in various chemical reactions . The methoxyphenyl, phenyl, and tosyl groups could also influence the compound’s reactivity .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include characteristics like melting point, boiling point, solubility, stability, and reactivity . These properties are determined by the compound’s molecular structure and the functional groups present .

Scientific Research Applications

Tautomerism and Structural Analysis

  • Annular Tautomerism in NH-pyrazoles : X-ray crystallography revealed the structures of several NH-pyrazoles, including analogues of the compound , showcasing complex patterns of hydrogen bonds and tautomerism in both solution and solid states (Cornago et al., 2009).

Spectroscopic and Structural Properties

  • Spectroscopic Evaluations and Nonlinear Optical Properties : A study on a similar 3,5-bis(4-methoxyphenyl) compound explored its crystal packing and nonlinear optical activity, analyzed through FT-IR, FT-NMR, and theoretical approaches (Tamer et al., 2015).

Molecular Synthesis and Applications

  • Preparation and Structures of New 1H-Pyrazole Derivatives : Synthesis of new diaryl-1H-pyrazoles, including a compound similar to the one , was achieved through Claisen condensation, providing insights into their molecular structures (Wang et al., 2013).
  • Synthesis of Pyranopyrazoles Using Isonicotinic Acid : This study reports a green, efficient method for preparing pyranopyrazoles, highlighting the potential for environmentally friendly synthesis methods (Zolfigol et al., 2013).

Biological and Chemical Applications

  • Cytotoxicity of Pyrazole Derivatives : Research on the cytotoxic activity of various pyrazole derivatives against Ehrlich Ascites Carcinoma (EAC) cells revealed their potential in cancer treatment (Hassan et al., 2014).
  • Anion-Directed Assemblies of Protonated Pyrazole-Based Ionic Salts : The interaction of a similar compound with acids led to insights into anion-assisted molecular architectures (Zheng et al., 2013).
  • Synthesis and Antidepressant Activities of Pyrazoline Derivatives : A study on the antidepressant effects of various pyrazoline derivatives indicates their potential in mental health treatment (Palaska et al., 2001).

Safety And Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties, as well as how it’s used . Proper handling and disposal procedures should always be followed to minimize risks .

Future Directions

The potential applications and future directions for research on this compound would depend on its properties and the results of preliminary studies. For example, if the compound shows promising biological activity, it could be further studied as a potential therapeutic agent .

properties

IUPAC Name

5-(4-methoxyphenyl)-2-(4-methylphenyl)sulfonyl-3-phenyl-3,4-dihydropyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O3S/c1-17-8-14-21(15-9-17)29(26,27)25-23(19-6-4-3-5-7-19)16-22(24-25)18-10-12-20(28-2)13-11-18/h3-15,23H,16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJNILVYYMGPEKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C(CC(=N2)C3=CC=C(C=C3)OC)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-methoxyphenyl)-5-phenyl-1-tosyl-4,5-dihydro-1H-pyrazole

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